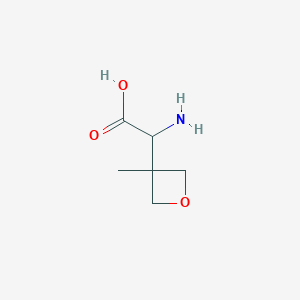

2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(3-methyloxetan-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-methyloxetan-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-methyloxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2-10-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPGRHORBRRJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287432 | |

| Record name | α-Amino-3-methyl-3-oxetaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638759-43-9 | |

| Record name | α-Amino-3-methyl-3-oxetaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-methyl-3-oxetaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various strategies to escape "flatland" and enhance molecular three-dimensionality, the incorporation of strained ring systems has emerged as a particularly fruitful approach. The oxetane ring, a four-membered cyclic ether, has transitioned from an academic curiosity to a valuable motif for medicinal chemists.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups—offers a powerful tool to modulate key drug-like properties such as solubility, lipophilicity, and metabolic clearance.[2][3]

This guide provides an in-depth technical overview of the synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a non-proteinogenic amino acid that exemplifies the strategic use of the oxetane scaffold. The incorporation of this rigid, polar structure at the α-position of an amino acid creates a conformationally constrained building block, ideal for probing pharmacophore space and designing next-generation therapeutics. We will dissect two robust and classical synthetic strategies, the Strecker synthesis and the Bucherer-Bergs reaction, providing not just protocols, but the underlying chemical logic and field-proven insights required for successful execution.

Retrosynthetic Strategy: Accessing the Core Structure

A logical retrosynthetic analysis of our target molecule, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, reveals that the core challenge lies in the stereoselective construction of the α-amino acid functionality on a pre-formed oxetane scaffold. Both the Strecker and Bucherer-Bergs reactions are classic, powerful methods for α-amino acid synthesis that begin from a carbonyl precursor. This makes the aldehyde, 3-methyl-oxetane-3-carbaldehyde , our key strategic intermediate.

Caption: High-level retrosynthetic analysis.

The primary synthetic challenge is not the formation of the amino acid itself, but ensuring the integrity of the strained oxetane ring throughout the reaction sequence, particularly during the final hydrolysis step, which often employs harsh acidic or basic conditions.[4] Our choice of protocols will reflect this critical consideration.

Synthesis of the Key Precursor: 3-Methyl-oxetane-3-carbaldehyde

While commercially available from specialty suppliers, the synthesis of 3-methyl-oxetane-3-carbaldehyde is straightforward and provides a reliable source of the starting material.[5] The most common laboratory-scale preparation involves the mild oxidation of the corresponding commercially available alcohol, 3-methyl-3-oxetanemethanol.[6][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3-Methyl-oxetane-3-carbaldehyde [oakwoodchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Introduction: The Rising Prominence of Oxetane-Containing Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2][3][4] This small, four-membered cyclic ether is not merely a structural curiosity; its incorporation into drug candidates has been shown to significantly enhance properties critical for therapeutic success. The oxetane moiety is a compact, polar, and three-dimensional structural element that can positively influence aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][5] Furthermore, oxetanes can serve as effective bioisosteres for commonly found groups like gem-dimethyl and carbonyl functionalities, offering a strategic tool for fine-tuning molecular properties and navigating intellectual property landscapes.[1][2][4][5]

This guide focuses on a specific and promising example of this molecular class: 2-Amino-2-(3-methyloxetan-3-yl)acetic acid . This compound integrates the beneficial features of an oxetane ring with the fundamental backbone of an amino acid, making it a compelling building block for the synthesis of novel peptides and small molecule therapeutics. Understanding the core physicochemical properties of this molecule is the first step for any researcher, scientist, or drug development professional looking to leverage its potential. This document provides a comprehensive overview of these properties and details the experimental methodologies required for their accurate determination.

Core Molecular Identifiers

A foundational aspect of characterizing any chemical entity is the compilation of its fundamental identifiers. For 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, these are as follows:

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-2-(3-methyloxetan-3-yl)acetic acid | [6] |

| CAS Number | 1638759-43-9 | [6][7][8] |

| Molecular Formula | C6H11NO3 | [7][8] |

| Molecular Weight | 145.16 g/mol | [7][8] |

| Canonical SMILES | CC1(COC1)C(C(=O)O)N | [8] |

Section 1: Acid-Base Properties (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For an amino acid derivative such as 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, the acid dissociation constants (pKa) of its amino and carboxylic acid groups are of primary importance. The electron-withdrawing nature of the proximal oxetane ring is expected to influence these values.[3][5]

Predicted pKa Values:

Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, this molecule will have at least two pKa values. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.[9]

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (pKa1) | ~2-3 |

| Amino Group (pKa2) | ~9-10 |

| Isoelectric Point (pI) | ~5.5-6.5 |

Note: These are estimated values based on typical amino acids. Experimental determination is crucial for accuracy.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[10][11][12] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Acidification: Lower the pH of the analyte solution to ~1.5 by the dropwise addition of a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and amino groups are fully protonated.

-

Titration: Begin the titration by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will exhibit two equivalence points. The pKa values correspond to the pH at the half-equivalence points. The pI can be calculated as the average of the two pKa values.[9]

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP/LogD)

Lipophilicity is a key physicochemical property that influences a drug's permeability across biological membranes and its binding to protein targets. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.[15]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[13]

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. This pre-equilibration is critical for accurate results.

-

Compound Addition: Prepare a stock solution of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated PBS and pre-saturated n-octanol.

-

Equilibration: Cap the vial and shake it gently for a sufficient period (typically 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Caption: Workflow for LogD determination using the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[16] Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations.[17][18] The incorporation of the polar oxetane ring is anticipated to enhance the aqueous solubility of this amino acid derivative.[1][3]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility.[16][17][18]

A. Kinetic Solubility Assay (High-Throughput)

This method assesses the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.[16][18][19]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

-

Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[19] The formation of a precipitate is detected by measuring turbidity using a nephelometer or light scattering at a specific wavelength.[17][18][19]

B. Thermodynamic (Shake-Flask) Solubility Assay

This method measures the equilibrium solubility of the solid compound.[17][18]

Methodology:

-

Suspension: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Shake the resulting suspension at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[17]

-

Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.[17][20]

Conclusion: A Versatile Building Block with Promising Physicochemical Attributes

2-Amino-2-(3-methyloxetan-3-yl)acetic acid represents a molecule of significant interest for contemporary drug discovery. Its unique structure, combining the desirable features of an oxetane with an amino acid scaffold, suggests a favorable profile of physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its pKa, lipophilicity, and aqueous solubility. The data generated from these studies will be invaluable for researchers and drug developers in predicting the ADME properties of larger molecules incorporating this novel building block and in guiding the design of next-generation therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]

-

Gomtsyan, A. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(1), 20-39. [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. [Link]

-

Welin, E. R., & Wuest, W. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12583–12597. [Link]

-

Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. [Link]

-

Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. [Link]

-

Wikipedia. (n.d.). Protein pKa calculations. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-amino-2-(3-methyloxetan-3-yl)acetic acid | 1638759-43-9 [amp.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. arctomsci.com [arctomsci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. echemi.com [echemi.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. enamine.net [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. enamine.net [enamine.net]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-Amino-2-(3-methyloxetan-3-yl)acetic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 2-amino-2-(3-methyloxetan-3-yl)acetic acid, a novel non-proteinogenic amino acid (NPAA). NPAAs are of immense interest in medicinal chemistry and drug development for their ability to enhance the therapeutic profiles of peptide-based drug candidates.[1][2] This specific molecule incorporates two structurally significant motifs: a quaternary α-amino acid center and a 3-substituted oxetane ring. The oxetane moiety, a strained four-membered ether, is increasingly utilized as a versatile building block to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3][4][5][6] The elucidation of such a structure requires a synergistic application of modern analytical techniques. We present a logical workflow, from initial mass confirmation to detailed connectivity and stereochemical assignment, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Introduction: The Strategic Importance of the Target Molecule

Non-proteinogenic amino acids (NPAAs) represent a vast chemical space beyond the 22 proteinogenic amino acids, offering unique side-chain functionalities, stereochemistries, and backbone constraints.[1][7][8] Their incorporation into peptides can lead to improved stability against enzymatic degradation and enhanced pharmacological properties.[2]

The target molecule, 2-amino-2-(3-methyloxetan-3-yl)acetic acid, presents a unique combination of features:

-

Quaternary α-Carbon: The absence of a proton on the α-carbon introduces significant conformational rigidity, a valuable attribute in designing structured peptides and peptidomimetics.

-

Oxetane Ring: This small, polar, three-dimensional heterocycle is a powerful tool in medicinal chemistry.[6] It can act as a hydrogen bond acceptor and serves as a non-classical isostere for carbonyl or gem-dimethyl groups, often improving metabolic stability and aqueous solubility.[4][9]

The complete and correct characterization of this molecule is paramount for its application in drug discovery. This guide details the necessary analytical strategy to achieve this.

Overall Elucidation Workflow

The structural confirmation follows a logical progression from fundamental properties to intricate structural details. Each step validates the previous one, ensuring a high degree of confidence in the final assignment.

Caption: Diagram of key 2- and 3-bond HMBC correlations.

The most critical correlation is from the methyl protons (~1.5 ppm) to the quaternary oxetane carbon (~78 ppm), which confirms the 3-methyl substitution pattern and links the methyl group to the ring system.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To provide rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3500 - 3300 (medium) | N-H stretch | Primary Amine |

| ~1720 (strong) | C=O stretch | Carboxylic Acid |

| ~1600 (medium) | N-H bend | Primary Amine |

| ~1050 (strong) | C-O stretch | Oxetane Ether |

The presence of these characteristic bands provides strong, corroborating evidence for the structure proposed by MS and NMR.

Stereochemical Elucidation: Resolving the Enantiomers

The α-carbon of the molecule is a chiral center, meaning the compound can exist as a pair of enantiomers, (R) and (S). Determining the enantiomeric purity or resolving a racemic mixture is crucial for pharmacological applications.

Objective: To separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of the sample.

Experimental Protocol:

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC). [10][11]2. Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T, based on teicoplanin) is highly effective for underivatized amino acids. [12]Zwitterionic CSPs are also a powerful alternative. [13]3. Mobile Phase: A polar ionic mobile phase is typically used. An example system would be:

-

80:20:0.1 Methanol : Water : Acetic Acid.

-

Flow rate: 1.0 mL/min.

-

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or coupling to a mass spectrometer (LC-MS).

-

Analysis: Inject a solution of the synthesized compound. If it is a racemic mixture, two baseline-separated peaks should be observed.

Expected Results: A chromatogram showing two peaks with equal area (for a racemic sample) corresponding to the two enantiomers. To assign the absolute configuration to a specific peak, one must either analyze a known enantiopure standard or use an absolute configuration determination technique like X-ray crystallography on a suitable crystal derivative.

Caption: Logical flow of chiral separation by HPLC.

Conclusion: An Integrated and Unambiguous Assignment

The structural elucidation of 2-amino-2-(3-methyloxetan-3-yl)acetic acid is achieved through a systematic and integrated analytical approach. HRMS confirms the elemental formula C6H11NO3. Tandem MS provides initial fragmentation data consistent with the amino acid and oxetane moieties. A full suite of 1D and 2D NMR experiments, particularly HMBC, definitively establishes the atomic connectivity, confirming the presence of the quaternary α-carbon and the 3-methyl-3-substituted oxetane ring. IR spectroscopy corroborates the presence of all key functional groups. Finally, chiral HPLC provides the means to resolve the enantiomers, a critical step for any future pharmacological development. The convergence of data from these orthogonal techniques provides an unassailable, comprehensive characterization of this novel non-proteinogenic amino acid.

References

-

Cabré, G., et al. (2022). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. Available at: [Link]

-

Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental Part. Available at: [Link]

-

Ferreira, L., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

-

Journal of Separation Science. (2018). Chiral Separation of Amino Acids by Chromatography. Available at: [Link]

-

Axios Research. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Available at: [Link]

-

Gomez, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Available at: [Link]

-

Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. Available at: [Link]

-

Jamison, T. F., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0... Available at: [Link]

-

Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Available at: [Link]

-

PubMed. (2018). Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography. Available at: [Link]

-

Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

-

Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

-

Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1638759-43-9 | 2-AMINO-2-(3-METHYLOXETAN-3-YL)ACETIC ACID. Available at: [Link]

-

University of California, Davis. (n.d.). Bio NMR spectroscopy. Available at: [Link]

-

Capot Chemical. (n.d.). Specifications of 2-amino-2-(3-methyloxetan-3-yl)acetic acid. Available at: [Link]

-

Drabowicz, J., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

-

Königs, S., & Fales, H. M. (2011). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

-

University of Münster. (n.d.). Amino acids. Available at: [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chiraltech.com [chiraltech.com]

An In-depth Technical Guide to 2-amino-2-(3-methyloxetan-3-yl)acetic acid (CAS 1638759-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and application of 2-amino-2-(3-methyloxetan-3-yl)acetic acid (CAS 1638759-43-9), a specialized amino acid derivative. This compound has gained significant interest as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The incorporation of the oxetane ring, a four-membered cyclic ether, imparts unique physicochemical properties that can enhance the pharmacological profile of PROTACs. This guide will delve into the synthesis, in-depth analytical characterization, and strategic application of this building block in the design of next-generation protein degraders.

Introduction: The Rise of Oxetane-Containing Building Blocks in Drug Discovery

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its compact, polar, and three-dimensional nature offers a strategic advantage over more traditional chemical moieties.[1] The inclusion of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and cell permeability, while also influencing the conformation of the parent molecule.[2][3] In the context of PROTACs, which are often large and complex molecules, the introduction of small, rigid, and polar fragments like the oxetane in 2-amino-2-(3-methyloxetan-3-yl)acetic acid can be particularly beneficial for optimizing drug-like properties.[4][5]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] They are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. 2-amino-2-(3-methyloxetan-3-yl)acetic acid serves as a versatile building block for the synthesis of these crucial linkers.[8]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-2-(3-methyloxetan-3-yl)acetic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1638759-43-9 | [9] |

| Molecular Formula | C6H11NO3 | [9] |

| Molecular Weight | 145.158 g/mol | [9] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Purity | Typically >97% (commercially available) | [9] |

Synthesis and Purification

Caption: Retrosynthetic analysis of 2-amino-2-(3-methyloxetan-3-yl)acetic acid.

A generalized, step-by-step protocol for a potential synthetic route is as follows:

Step 1: Synthesis of 3-methyl-3-oxetanone

-

React a suitable precursor, such as 1-chloro-2-methyl-2-propanol, with a base to facilitate intramolecular cyclization to form 3-methyloxetane.

-

Oxidize the 3-position of the oxetane ring to yield the corresponding ketone, 3-methyl-3-oxetanone.

Step 2: Strecker Synthesis of the Amino Acid

-

React 3-methyl-3-oxetanone with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonium chloride) to form the corresponding α-aminonitrile.

-

Hydrolyze the nitrile group under acidic or basic conditions to yield the carboxylic acid, affording 2-amino-2-(3-methyloxetan-3-yl)acetic acid.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Alternatively, ion-exchange chromatography can be employed for high-purity isolation.

-

The final product should be dried under vacuum to remove residual solvents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-amino-2-(3-methyloxetan-3-yl)acetic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.

¹H NMR (Proton NMR)

-

Expected Chemical Shifts (δ) in D₂O:

-

A singlet for the methyl protons (CH₃) around 1.2-1.5 ppm.

-

A singlet or a sharp multiplet for the α-proton (CH-NH₂) around 3.5-4.0 ppm.

-

Multiplets for the oxetane ring protons (CH₂) in the range of 4.0-5.0 ppm.

-

¹³C NMR (Carbon NMR)

-

Expected Chemical Shifts (δ) in D₂O:

-

A signal for the methyl carbon (CH₃) around 20-30 ppm.

-

A signal for the α-carbon (CH-NH₂) around 50-60 ppm.

-

Signals for the oxetane ring carbons (CH₂ and quaternary C) in the range of 70-90 ppm.

-

A signal for the carboxylic acid carbon (C=O) around 170-180 ppm.

-

A generic workflow for NMR analysis is depicted below:

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 146.076. In negative ion mode, the deprotonated molecule [M-H]⁻ would have an m/z of 144.061.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Expected fragments would correspond to the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the oxetane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

-

Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer can be used.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Application in PROTAC Design and Synthesis

2-amino-2-(3-methyloxetan-3-yl)acetic acid is a valuable building block for the synthesis of PROTAC linkers. The amino and carboxylic acid functionalities allow for straightforward amide bond formation with other linker components or with the warhead and E3 ligase ligand.

The incorporation of the 3-methyl-oxetane moiety into the linker can offer several advantages:

-

Improved Physicochemical Properties: The polar oxetane ring can enhance the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[1]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.[2][3]

-

Conformational Rigidity: The four-membered ring introduces a degree of conformational constraint into the linker, which can be beneficial for optimizing the ternary complex formation between the target protein, PROTAC, and E3 ligase.[4]

-

Vectorial Properties: The three-dimensional nature of the oxetane can act as a vector to orient the warhead and E3 ligase ligand in a productive conformation for ubiquitination.

A schematic representation of the role of 2-amino-2-(3-methyloxetan-3-yl)acetic acid in a PROTAC is shown below:

Caption: Incorporation of the oxetane building block into a PROTAC structure.

Conclusion

2-amino-2-(3-methyloxetan-3-yl)acetic acid is a specialized chemical building block with significant potential in the field of targeted protein degradation. Its unique structural features, conferred by the oxetane ring, can be leveraged to improve the drug-like properties of PROTACs. This technical guide provides a framework for the synthesis, characterization, and strategic application of this valuable compound, empowering researchers to design and develop more effective protein degraders.

References

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). Pharmaceuticals (Basel). [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). National Center for Biotechnology Information. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Center for Biotechnology Information. [Link]

-

Scheme of building blocks characterizing the data set of tested PROTACs. ResearchGate. [Link]

-

Oxetanes in naturally occurring bioactive molecules. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2020). National Center for Biotechnology Information. [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2018). National Center for Biotechnology Information. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Human Metabolome Database. [Link]

-

2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho. [Link]

-

Recent advances in targeted protein degraders as potential therapeutic agents. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2018). MDPI. [Link]

-

Targeted Protein Degradation by Small Molecules. (2017). National Center for Biotechnology Information. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. [Link]

-

Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link]

-

Amino acids. University of Münster. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. labsolu.ca [labsolu.ca]

The Oxetane Amino Acid Scaffold: From Natural Rarity to a Cornerstone of Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a powerful tool in medicinal chemistry. When incorporated into an amino acid scaffold, this strained yet remarkably stable motif imparts a unique set of physicochemical properties that can overcome long-standing challenges in drug development. This guide provides an in-depth exploration of the discovery and isolation of oxetane-containing amino acids, charting their journey from rare natural products to synthetically accessible building blocks. We will dissect the causality behind experimental choices in both isolation and synthesis, provide field-proven, step-by-step protocols, and offer authoritative insights into their application as next-generation peptidomimetics and property-modulating scaffolds.

Introduction: The Allure of a Strained Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to "unnatural" amino acids (UAAs) to imbue peptides and small molecules with enhanced stability, potency, and favorable pharmacokinetic profiles.[1] Among these, oxetane-containing amino acids have garnered immense interest. The oxetane ring is a fascinating structural element; its high ring-strain energy (~106 kJ/mol) and polarity make it a unique bioisostere for commonly used but often problematic functional groups like gem-dimethyl and carbonyl moieties.[2]

The incorporation of an oxetane can profoundly and beneficially influence a molecule's properties by:

-

Improving Aqueous Solubility: The polar nature of the ether linkage enhances water solubility, a critical factor for drug formulation and bioavailability.

-

Enhancing Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to more conventional groups, increasing a drug's half-life.[3]

-

Modulating Lipophilicity: The scaffold can reduce lipophilicity (LogD), helping to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

-

Controlling Conformation: As a rigid, sp³-rich element, the oxetane ring can lock the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target.[1]

This guide will first explore the natural origins of these compounds, then present a generalized framework for their isolation, and finally, delve into the robust synthetic methodologies that have made them widely accessible for drug discovery campaigns.

Part 1: The Natural Precedent & Discovery

The story of oxetane amino acids begins not in a chemist's flask, but in the complex world of natural products. Nature's use of this motif, though rare, provided the crucial validation for its utility in biologically active molecules.

The first reported natural product containing an oxetane ring was Oxetin , a cyclic β-amino acid isolated in 1984 from the fermentation broth of Streptomyces sp. OM-2317.[5][6] Its structure was elucidated as (2R,3S)-3-amino-2-oxetane carboxylic acid.[6] Oxetin demonstrated both antibiotic and herbicidal activity, acting as an antimetabolite that inhibits glutamine synthetase.[6]

While not an amino acid itself, the most famous oxetane-containing natural product is Paclitaxel (Taxol®) , a blockbuster anticancer drug.[3][7] Its complex structure features an oxetane D-ring, which is essential for its biological activity.[8] The discovery and success of molecules like Oxetin and Taxol spurred synthetic chemists to explore the oxetane scaffold more deeply, recognizing its potential to create structurally novel and biologically active compounds.[3][7] However, the scarcity of these compounds from natural sources meant that isolation was not a viable strategy for large-scale supply. This challenge directly paved the way for the development of the synthetic methodologies that are foundational to the field today.

Part 2: A Framework for Isolation and Characterization

While most oxetane amino acids used in research are synthetic, understanding the principles of their isolation from a natural source (like a bacterial fermentation broth) is fundamentally important. The process relies on a systematic workflow designed to separate highly polar, small molecules from a complex biological matrix.

General Isolation Workflow

The journey from a raw natural source to a purified, characterized compound follows a multi-stage process. The core logic is to progressively enrich the target molecule by exploiting its unique physicochemical properties, primarily its polarity, charge, and size.

Caption: Generalized workflow for the isolation and purification of oxetane amino acids.

Experimental Protocol 1: General Isolation of Amino Acids from a Fermentation Broth

This protocol is a representative, self-validating system for isolating polar metabolites. Each step includes a quality control checkpoint to ensure the process is proceeding correctly.

Objective: To isolate and purify polar compounds, such as oxetane amino acids, from a complex aqueous matrix.

Materials:

-

Fermentation Broth (e.g., from Streptomyces sp.)

-

Solvents: Ethyl Acetate, n-Butanol, Methanol (HPLC grade), Water (Milli-Q or equivalent)

-

Solid-Phase Extraction (SPE): C18 and/or Ion-Exchange Cartridges

-

Chromatography Media: Dowex® or Amberlite® ion-exchange resin, C18 silica gel

-

Analytical Instruments: HPLC system with UV and/or ELSD detector, Mass Spectrometer (MS), NMR Spectrometer.

Methodology:

-

Preparation of Crude Extract (Trustworthiness Checkpoint 1):

-

1.1 Centrifugation: Centrifuge the fermentation broth (e.g., 5,000 x g for 20 min) to pellet cells and large debris. Decant and collect the supernatant.

-

1.2 pH Adjustment & Extraction: Adjust the supernatant to a neutral pH (~7.0). Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to remove non-polar impurities. Discard the organic layer.

-

1.3 Concentration: Concentrate the aqueous layer under reduced pressure.

-

Causality Explanation: This initial step removes the bulk of interfering substances. Separating biomass is critical, and the ethyl acetate wash removes fatty acids and other lipophilic molecules that could interfere with subsequent chromatography.

-

-

Fractionation by Ion-Exchange Chromatography (Trustworthiness Checkpoint 2):

-

2.1 Resin Preparation: Prepare a column with a suitable cation-exchange resin (as amino acids are zwitterionic). Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).

-

2.2 Loading and Washing: Load the concentrated crude extract onto the column. Wash thoroughly with the equilibration buffer to remove neutral and anionic compounds.

-

2.3 Elution: Elute the bound amino acids using a pH gradient, typically with a basic solution like 0.1 M ammonium hydroxide. Collect fractions.

-

2.4 Monitoring: Monitor the fractions using a rapid screening method like thin-layer chromatography (TLC) with ninhydrin spray, which stains amino acids a characteristic purple/blue color.[9]

-

Causality Explanation: This is the most effective step for selectively capturing amino acids. By binding the positively charged amine group (at low pH) to the resin and then eluting by neutralizing it (at high pH), we achieve a significant purification from other metabolites.

-

-

High-Resolution Purification by HPLC (Trustworthiness Checkpoint 3):

-

3.1 Method Selection: Based on the polarity of the target compound, choose a suitable HPLC method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often ideal for very polar, underivatized amino acids.[10] Reversed-Phase (RP)-HPLC can be used for derivatized or less polar analogues.

-

3.2 Column and Mobile Phase: For HILIC, use a polar stationary phase (e.g., silica, sulfobetaine) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.

-

3.3 Injection and Fraction Collection: Pool the positive fractions from the ion-exchange step, concentrate, and inject onto the HPLC system. Collect peaks corresponding to the target compound.

-

Causality Explanation: HPLC provides the high resolution necessary to separate the target oxetane amino acid from other closely related amino acids that co-eluted during the low-resolution ion-exchange step.

-

-

Structural Elucidation and Verification (Final Validation):

-

4.1 Mass Spectrometry: Obtain a High-Resolution Mass Spectrum (HRMS) to determine the exact mass and calculate the molecular formula.[11][12]

-

4.2 NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to determine the chemical structure. Key signals in the ¹³C NMR for an oxetane ring typically appear at δ 76.0 (C-2,4) and δ 61.7 (C-3) ppm.[11]

-

4.3 Data Confirmation: Compare the obtained spectroscopic data with literature values for known oxetane amino acids or use advanced 2D-NMR techniques (COSY, HMBC, HSQC) to solve the structure of a novel compound.

-

Causality Explanation: This final stage provides unequivocal proof of the compound's identity and purity, forming the cornerstone of its scientific validation.

-

Part 3: The Synthetic Revolution

The rarity of natural oxetane amino acids propelled the development of efficient and scalable synthetic routes. These methods start from simple, commercially available building blocks and allow for the creation of a vast array of structurally diverse analogues for drug discovery programs.[3][13]

Key Synthetic Strategy: Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition

One of the most robust and widely used methods involves a two-step sequence starting from oxetan-3-one. This approach is highly valued for its reliability and the ability to introduce diverse amine functionalities.[11][12][14]

Caption: Core workflow for the synthesis of oxetane amino acids.

Experimental Protocol 2: Synthesis of a 3-Substituted Oxetane Amino Acid Ester

This protocol provides a detailed, step-by-step guide for the synthesis of a key oxetane amino acid precursor.

Objective: To synthesize an oxetane amino acid derivative via HWE olefination and subsequent aza-Michael addition.

Part A: Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate (HWE Reaction) [14]

Materials:

-

Oxetan-3-one

-

Tert-butyl 2-(triethylphosphoryl)acetate (or equivalent phosphonate)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup reagents (Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate)

Methodology:

-

Phosphonate Deprotonation (Trustworthiness Checkpoint 1):

-

1.1 Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Add sodium hydride (1.05 eq) to create a stirred suspension.

-

1.2 Addition: Cool the suspension to 0 °C in an ice bath. Add tert-butyl 2-(triethylphosphoryl)acetate (1.0 eq) dropwise.

-

1.3 Activation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate ylide is often indicated by a color change and/or gas evolution.

-

Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of the phosphonate, generating the highly reactive ylide necessary for the olefination reaction. Anhydrous conditions are critical as the ylide is moisture-sensitive.

-

-

Olefination Reaction (Trustworthiness Checkpoint 2):

-

2.1 Addition of Ketone: Cool the ylide solution back to 0 °C. Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

-

2.2 Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

2.3 Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting oxetan-3-one is consumed.

-

Causality Explanation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of oxetan-3-one. The subsequent elimination of the phosphate byproduct drives the formation of the desired carbon-carbon double bond.

-

-

Workup and Purification (Final Validation):

-

3.1 Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

-

3.2 Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

3.3 Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

3.4 Purification: Purify the crude product by column chromatography on silica gel to yield the pure α,β-unsaturated ester.

-

Part B: Aza-Michael Addition to form the Amino Acid [11][12]

Methodology:

-

Reaction Setup: In a vial, dissolve the purified tert-butyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like acetonitrile.

-

Catalysis: Add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 65 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the protected oxetane amino acid.

-

Causality Explanation: The DBU catalyst facilitates the conjugate (1,4-) addition of the amine nucleophile to the electron-deficient double bond of the α,β-unsaturated ester. This reaction is highly efficient and forms the core amino acid linkage in a regioselective manner.

-

Data Summary: Synthetic Methodologies

| Synthetic Method | Starting Materials | Key Reagents | Advantages | Reference |

| HWE / Aza-Michael Addition | Oxetan-3-one, Phosphonate Ester, Amine | NaH, DBU | Robust, scalable, high-yielding, wide amine scope. | [11][14] |

| Photocatalytic Giese Reaction | 3-Methyleneoxetane Substrates, Amino/Alkoxycarboxylic Acids | Iridium or other photocatalyst, Blue Light | Mild conditions, high functional group tolerance, utilizes radical chemistry. | [5][15] |

| Ring Contraction of Lactones | α-Triflates of γ-Lactones | Potassium Carbonate, Methanol | Provides access to highly substituted, chiral oxetanes from sugar-derived starting materials. | [16] |

Part 4: Application in Drug Discovery

The true value of oxetane amino acids lies in their proven ability to solve critical problems in medicinal chemistry. Their incorporation is not merely a novelty but a strategic decision to enhance drug-like properties.

Physicochemical Impact of Oxetane Incorporation

The data below, synthesized from numerous drug discovery campaigns, illustrates the tangible benefits of using an oxetane motif.

| Property | Typical Challenge with Parent Molecule | Effect of Oxetane Incorporation | Causality | References |

| Aqueous Solubility | Poor solubility leading to formulation and bioavailability issues. | Increased | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. | [2][3] |

| Metabolic Stability | Rapid clearance due to enzymatic degradation (e.g., at gem-dimethyl or carbonyl groups). | Increased | The oxetane ring is sterically hindered and electronically stable, resisting common metabolic pathways like CYP450 oxidation. | [2] |

| Lipophilicity (LogD) | High lipophilicity causing poor ADME properties and off-target toxicity. | Decreased | Replaces a greasy hydrocarbon group (like gem-dimethyl) with a more polar, compact heterocycle. | [3][4] |

| Amine Basicity (pKa) | High basicity of a nearby amine can lead to unwanted interactions and poor cell permeability. | Decreased | The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of proximal amines. | [3][4] |

Conclusion

Oxetane-containing amino acids represent a triumph of chemical ingenuity, born from the observation of a rare natural motif. While their discovery in nature was a pivotal starting point, it is the power of modern synthetic organic chemistry that has unlocked their full potential. The robust and scalable synthetic protocols now available allow researchers to custom-design these building blocks to systematically enhance the solubility, stability, and overall pharmacokinetic profile of drug candidates. As we continue to push the boundaries of molecular design, the humble oxetane ring, embedded within an amino acid framework, has firmly established itself as an indispensable tool in the development of next-generation therapeutics.

References

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: NIH (PMC) URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: NIH (PMC) URL: [Link]

-

Title: Synthesis of oxetane amino acids Source: ResearchGate URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: PubMed URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]

-

Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: (PDF) Oxetanes as versatile building blocks in the total synthesis of natural products: An overview Source: ResearchGate URL: [Link]

-

Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: NIH (PMC) URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: NIH (PMC) URL: [Link]

-

Title: Oxetane Synthesis via Alcohol C–H Functionalization Source: ACS Publications URL: [Link]

-

Title: Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) Source: ResearchGate URL: [Link]

-

Title: Chemical Space Exploration of Oxetanes Source: NIH (PMC) URL: [Link]

-

Title: Synthesis and structure of oxetane containing tripeptide motifs Source: ResearchGate URL: [Link]

-

Title: Oxetanes from the Ring Contraction of α-Triflates of γ-Lactones Source: CHIMIA URL: [Link]

-

Title: Chromatography Breakthroughs in Amino Acid Analysis Source: AZoLifeSciences URL: [Link]

-

Title: Chromatography: Amino Acids (AQA A Level Biology): Revision Note Source: Save My Exams URL: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

theoretical conformational analysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Executive Summary

The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic and drug design. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a unique α,α-disubstituted amino acid, presents a compelling scaffold for inducing specific secondary structures and enhancing metabolic stability. The four-membered oxetane ring acts as a "conformational lock," significantly restricting the torsional freedom of the amino acid backbone and presenting a polar motif for potential hydrogen bonding.[1][2] This guide provides a comprehensive framework for the theoretical conformational analysis of this molecule, outlining a multi-stage computational workflow designed to rigorously explore its potential energy surface. We will detail the rationale behind methodological choices, from initial high-throughput searches to high-accuracy quantum mechanical refinements, providing a validated protocol for researchers seeking to harness the unique structural properties of this compound in rational drug design.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of medicinal chemistry, the oxetane moiety has emerged as a valuable structural motif. Its presence can enhance aqueous solubility, metabolic stability, and cell permeability while acting as a hydrogen bond acceptor.[1][2] When incorporated into an amino acid at the α-carbon, as in 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, the strained four-membered ring imposes significant steric and electronic constraints. These constraints limit the accessible regions of the Ramachandran plot, pre-organizing the molecule into a smaller subset of low-energy conformations.

Understanding this conformational landscape is critical for:

-

Rational Peptide Design: Predicting the influence of this amino acid on peptide secondary structures like β-turns and helices.[1][3]

-

Structure-Based Drug Design: Identifying bioactive conformations that can be used for pharmacophore modeling and virtual screening.

-

Property Prediction: Correlating specific conformations with physicochemical properties such as dipole moment and solvent-accessible surface area.

This guide presents a validated, multi-layered computational protocol to elucidate the conformational preferences of this novel amino acid, providing the foundational data necessary for its effective application in drug discovery programs.

The Computational Workflow: A Multi-Tiered Approach

A robust conformational analysis requires a balance between computational expense and accuracy. A brute-force, high-level quantum mechanical scan of all possible conformations is computationally prohibitive. Therefore, we employ a hierarchical workflow that efficiently filters the vast conformational space to identify and refine the most relevant low-energy structures.

Figure 1: A hierarchical workflow for theoretical conformational analysis.

Detailed Experimental Protocols

This section provides step-by-step methodologies for executing the workflow. The choice of software is flexible, with numerous commercial and open-source packages available.[4][5][6][7] We will reference the conceptual steps rather than specific software commands.

Tier 1: Broad Conformational Exploration

Objective: To rapidly generate a large and diverse set of possible conformations without concern for high energetic accuracy.

Protocol:

-

Initial Structure Generation:

-

Construct the 2D representation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

-

Convert the 2D structure to a preliminary 3D structure using a molecular builder (e.g., Avogadro, ChemDraw). Ensure correct chirality at the α-carbon.

-

Perform a quick geometry optimization using a universal force field (e.g., UFF) to generate a reasonable starting geometry.

-

-

Molecular Mechanics (MM) Conformational Search:

-

Rationale: MM methods are computationally inexpensive, allowing for the exploration of thousands of conformations in minutes.[5]

-

Force Field Selection: A general force field such as MMFF94 or the General Amber Force Field (GAFF) is recommended, as standard protein force fields may lack accurate parameters for the oxetane ring.[8]

-

Search Algorithm: Employ a stochastic search method, such as a Monte Carlo Multiple Minimum (MCMM) search, which randomly perturbs dihedral angles to discover new conformations. A systematic search is often impractical for molecules with several rotatable bonds.[9]

-

Execution:

-

Define the rotatable bonds: the backbone φ (N-Cα) and ψ (Cα-C') torsions, and the Cα-C(oxetane) bond. The oxetane ring itself has a puckering motion but no fully rotatable bonds.

-

Run the search for a sufficient number of steps (e.g., 10,000) to ensure broad sampling.

-

Retain all unique conformers within a wide energy window (e.g., 25 kcal/mol) of the global minimum found.

-

-

Tier 2: Refinement and Clustering

Objective: To refine the initial, rough conformers from Tier 1 using a more accurate method and to eliminate duplicates.

Protocol:

-

Low-Level DFT Optimization:

-

Rationale: A computationally cheaper Density Functional Theory (DFT) calculation provides a much-improved energetic and geometric description compared to MM.[10]

-

Method: Use a cost-effective DFT functional and basis set, such as B3LYP/6-31G(d).

-

Execution: Perform a geometry optimization on every conformer generated in Tier 1.

-

-

RMSD Clustering:

-

Rationale: The MM search and subsequent optimization will likely produce many structurally identical or very similar conformers. Clustering removes this redundancy.

-

Execution:

-

Align all optimized structures to a common template.

-

Calculate the heavy-atom Root Mean Square Deviation (RMSD) between all pairs of conformers.

-

Group conformers with an RMSD below a set threshold (e.g., 0.5 Å) and retain only the lowest-energy member of each cluster for the next tier.

-

-

Tier 3: High-Accuracy Energetic Analysis

Objective: To obtain highly accurate relative energies for the unique, low-energy conformers to determine their equilibrium populations.

Protocol:

-

High-Level DFT Optimization:

-

Rationale: A higher level of theory is required for accurate final energies. The choice of functional should account for non-covalent interactions, which are crucial for determining conformational preferences.[11][12]

-

Method: Employ a dispersion-corrected functional like ωB97X-D with a larger basis set such as aug-cc-pVTZ.[12][13]

-

Execution: Re-optimize the geometry of each unique conformer from Tier 2 using this higher level of theory.

-

-

Vibrational Frequency Calculation:

-

Rationale (Self-Validation): This is a critical step to validate the results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for Gibbs free energy calculations.

-

Execution: Perform a frequency calculation at the same level of theory used for the final optimization.

-

-

Solvation Energy Calculation:

-

Rationale: The relative energies of conformers can change significantly between the gas phase and a solvent due to differing polarities.[12] An implicit solvent model provides a good balance of accuracy and speed.

-

Method: Use a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to calculate the energy of solvation. Water is a common choice of solvent.

-

Execution: Perform a single-point energy calculation on the optimized gas-phase geometries using the chosen solvation model. The total energy in solution is the sum of the gas-phase Gibbs free energy and the solvation free energy.

-

-

Boltzmann Population Analysis:

-

Rationale: The final Gibbs free energies are used to calculate the probability of finding the molecule in each conformation at a given temperature.

-

Execution: Calculate the relative population (Pᵢ) of each conformer i using the Boltzmann distribution equation: Pᵢ = (e^(-ΔGᵢ / RT)) / (Σ e^(-ΔGⱼ / RT)) where ΔGᵢ is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature (e.g., 298.15 K).

-

Tier 4 (Optional): Molecular Dynamics (MD) Simulation

Objective: To understand the dynamic stability of the most important conformers and the transitions between them in a more realistic, explicitly solvated environment.

Protocol:

-

System Setup:

-

Select the lowest-energy conformer from the Tier 3 analysis.

-

Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system if the amino acid is in its zwitterionic state.

-

-

Parameterization:

-

Simulation:

-

Minimization: Energy minimize the entire system to remove bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the solute.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) without restraints to observe the conformational behavior.

-

-

Analysis: Analyze the trajectory by monitoring key dihedral angles over time to identify stable conformational states and transitions between them.

Data Interpretation and Presentation

The results of the analysis should be summarized clearly. A central component is a table detailing the properties of the most stable conformers.

Table 1: Calculated Properties of Low-Energy Conformers of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | φ (N-Cα) Angle (°) | ψ (Cα-C') Angle (°) | Key Intramolecular Interactions |

|---|---|---|---|---|---|

| Conf-01 | 0.00 | 75.3 | -75.2 | +80.5 | N-H···O(oxetane) H-bond |

| Conf-02 | 1.15 | 12.1 | +65.8 | -70.1 | Steric repulsion minimized |

| Conf-03 | 1.89 | 4.5 | -80.1 | -175.4 | C=O···H-C(oxetane) |

| Conf-04 | 2.50 | 1.9 | +160.3 | +170.2 | Extended conformation |

(Note: Data shown are illustrative examples for demonstration purposes.)

The analysis should focus on the accessible regions of the Ramachandran (φ/ψ) plot. Unlike a simple amino acid like alanine, the plot for this molecule is expected to show only a few small, well-defined islands of stability due to the steric bulk and rigid nature of the 3-methyloxetan-3-yl substituent.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 6. rcsb.org [rcsb.org]

- 7. eyesopen.com [eyesopen.com]

- 8. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses [beilstein-journals.org]

- 14. Molecular dynamics simulations data of the twenty encoded amino acids in different force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a novel amino acid derivative of significant interest in contemporary drug discovery. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer expert insights into the interpretation of these findings.

Introduction: The Emerging Role of Oxetane-Containing Amino Acids in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the oxetane motif has garnered considerable attention. Its introduction can lead to improved aqueous solubility, reduced basicity of nearby functional groups, and enhanced metabolic stability[1]. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a bifunctional molecule that combines the unique attributes of an amino acid with the advantageous properties of a 3,3-disubstituted oxetane. Understanding its solubility in various organic solvents is paramount for its application in synthetic chemistry, purification, formulation, and as a building block in peptide synthesis and drug development[2][3].

This guide will equip researchers with the necessary knowledge to approach the solubility assessment of this and similar molecules with scientific rigor.

Theoretical Framework for Solubility

The solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is governed by a nuanced interplay of its structural features. As an amino acid, it exists predominantly as a zwitterion in its solid state and in polar solvents[4]. This dual ionic character significantly influences its interaction with different solvent environments.

Key Structural Features Influencing Solubility:

-

Amino Group and Carboxylic Acid: These functional groups are capable of forming strong hydrogen bonds and electrostatic interactions. In polar protic solvents, they will be well-solvated.

-

Oxetane Ring: The ether oxygen in the oxetane ring is a hydrogen bond acceptor, contributing to polarity. The strained four-membered ring also imparts a degree of conformational rigidity.

-

Methyl Group: This nonpolar substituent introduces a hydrophobic character to the molecule.

-

Overall Molecular Dipole: The combination of the polar functional groups and the oxetane ring results in a significant molecular dipole moment, favoring solubility in polar solvents.

Predicting Solubility Trends:

Based on these features, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating the zwitterionic form of the amino acid through hydrogen bonding and dipole-dipole interactions[4][5].

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors and have high dielectric constants, which should allow for moderate solubility.

-

Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to effectively solvate the polar, zwitterionic structure, leading to poor solubility.

The interplay between the hydrophilic amino acid backbone and the somewhat more lipophilic 3-methyl-oxetane substituent will dictate the precise solubility profile across a spectrum of solvents.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantify the solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. The following protocols are designed to provide accurate and reproducible results.

Isothermal Saturation Method

This is a robust and widely used method for determining equilibrium solubility[6].

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 2-Amino-2-(3-methyloxetan-3-yl)acetic acid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-